molecular formula C9H15NO2 B053413 (2S,5S)-Ethyl 5-vinylpyrrolidine-2-carboxylate CAS No. 112009-97-9

(2S,5S)-Ethyl 5-vinylpyrrolidine-2-carboxylate

Cat. No. B053413
M. Wt: 169.22 g/mol
InChI Key: ZAOGTANDWGQXED-SFYZADRCSA-N
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Description

(2S,5S)-Ethyl 5-vinylpyrrolidine-2-carboxylate, also known as EVPC, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of (2S,5S)-Ethyl 5-vinylpyrrolidine-2-carboxylate involves the hydrolysis of the ester bond by enzymes, which releases the active compound, vinylpyrrolidine-2-carboxylic acid (VPCA). VPCA can then exert its pharmacological effects, such as inhibiting the activity of certain enzymes or receptors.

Biochemical And Physiological Effects

Studies have shown that (2S,5S)-Ethyl 5-vinylpyrrolidine-2-carboxylate and its active metabolite, VPCA, can have various biochemical and physiological effects, such as reducing inflammation, inhibiting tumor growth, and improving cognitive function. These effects are thought to be mediated by the inhibition of specific enzymes or receptors.

Advantages And Limitations For Lab Experiments

One advantage of using (2S,5S)-Ethyl 5-vinylpyrrolidine-2-carboxylate in lab experiments is its ability to act as a prodrug, which can improve the specificity and efficacy of drug delivery systems. However, one limitation is the complexity of the synthesis method, which may require specialized equipment and expertise.

Future Directions

There are several potential future directions for research on (2S,5S)-Ethyl 5-vinylpyrrolidine-2-carboxylate, such as investigating its use in the synthesis of novel pharmaceuticals and agrochemicals, exploring its potential as a therapeutic agent for various diseases, and optimizing its synthesis method to improve efficiency and yield.
Conclusion
In conclusion, (2S,5S)-Ethyl 5-vinylpyrrolidine-2-carboxylate is a chemical compound with potential applications in drug delivery systems and the synthesis of pharmaceuticals and agrochemicals. Its mechanism of action involves the hydrolysis of the ester bond by enzymes, which releases the active compound, VPCA. Studies have shown that (2S,5S)-Ethyl 5-vinylpyrrolidine-2-carboxylate and VPCA can have various biochemical and physiological effects, such as reducing inflammation and inhibiting tumor growth. However, the complex synthesis method may limit its widespread use in lab experiments. Further research is needed to explore the potential of (2S,5S)-Ethyl 5-vinylpyrrolidine-2-carboxylate in various fields and to optimize its synthesis method.

Synthesis Methods

(2S,5S)-Ethyl 5-vinylpyrrolidine-2-carboxylate can be synthesized through a multistep process involving the condensation of ethyl glycinate hydrochloride with vinyl pyrrolidone, followed by esterification with ethyl chloroformate. The final product is obtained through recrystallization and purification steps.

Scientific Research Applications

(2S,5S)-Ethyl 5-vinylpyrrolidine-2-carboxylate has been studied for its potential application in drug delivery systems, as it can act as a prodrug that is activated by enzymes in the body. It has also been investigated for its use as a chiral building block in the synthesis of pharmaceuticals and agrochemicals.

properties

IUPAC Name

ethyl (2S,5S)-5-ethenylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-3-7-5-6-8(10-7)9(11)12-4-2/h3,7-8,10H,1,4-6H2,2H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOGTANDWGQXED-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(N1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@H](N1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,5S)-Ethyl 5-vinylpyrrolidine-2-carboxylate

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